tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a tert-butyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with a tert-butyl group, followed by the formation of the piperidine ring and subsequent functionalization to introduce the amido and amino groups. The reaction conditions often include the use of organic solvents such as methylene chloride and reagents like sodium borohydride for reduction steps .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amide or piperidine ring.
Substitution: The tert-butyl group can be substituted under acidic conditions to reveal a carboxylic acid functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid or sulfuric acid, are used to cleave the tert-butyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for drug discovery and development .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the piperidine ring .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the tert-butyl group and the piperidine ring makes it particularly valuable for applications in drug discovery and organic synthesis .
Properties
Molecular Formula |
C16H31N3O3 |
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Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)10-13-8-7-9-19(11-13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3 |
InChI Key |
NBINUTNWAMSZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Origin of Product |
United States |
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